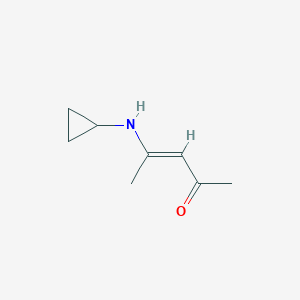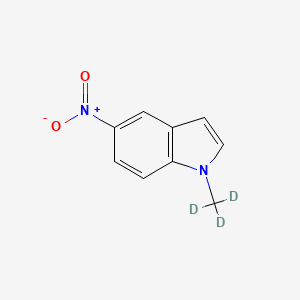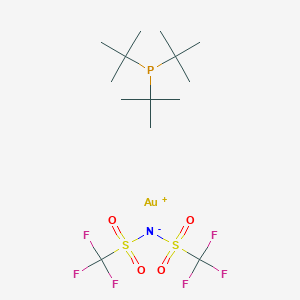
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide typically involves the reaction of tri-tert-butylphosphine with a gold precursor, followed by the addition of bis(trifluoromethylsulfonyl)imide . The reaction conditions often include an inert atmosphere and controlled temperature to ensure the stability of the compound . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of gold(iii) complexes.
Reduction: It can also be reduced to form gold(0) species.
Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide involves its ability to coordinate with various substrates and facilitate chemical transformations . The gold center acts as a Lewis acid, activating substrates and promoting reaction pathways that lead to the desired products . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide can be compared with other gold(i) complexes, such as:
Tri-tert-butylphosphine gold(i) chloride: Similar in structure but with chloride as the counterion.
Tri-tert-butylphosphine gold(i) bromide: Similar in structure but with bromide as the counterion.
Tri-tert-butylphosphine gold(i) iodide: Similar in structure but with iodide as the counterion.
The uniqueness of this compound lies in its bis(trifluoromethylsulfonyl)imide counterion, which imparts distinct properties and reactivity compared to other gold(i) complexes .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.C2F6NO4S2.Au/c1-10(2,3)13(11(4,5)6)12(7,8)9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-9H3;;/q;-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDNDAVKAMVEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27AuF6NO4PS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
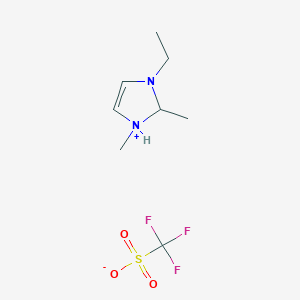
![(2R,3R,4S,5S,6R)-5-{[(2S,3R,4S,5S,6R)-4,6-Bis(ethoxymethyl)-3,5-dihydroxytetrahydro-2H-pyran-2-yl]oxy}-3-ethoxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4-diol](/img/structure/B8116693.png)
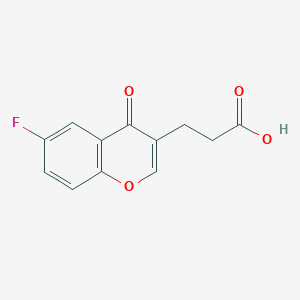
![Ethyl 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylate](/img/structure/B8116708.png)
![4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B8116716.png)
![[(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate](/img/structure/B8116722.png)
![Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide](/img/structure/B8116727.png)
![Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8116728.png)
![2-{6-[(2,4-Dimethoxyphenyl)methyl]-7-oxo-6-azabicyclo[3.2.1]oct-2-en-2-yl}-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B8116732.png)
![tert-butyl (1S,6R,7R)-7-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8116739.png)
![Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B8116753.png)
![rac-tert-butyl (1S,6R,7R)-7-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8116758.png)
